

structure-activity relationship (SAR) studies of N-cyclohexyl-4-methoxybenzenesulfonamide analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-cyclohexyl-4-methoxybenzenesulfonamide*

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Comparative Analysis of N-cyclohexyl-4-methoxybenzenesulfonamide Analogs in Biological Systems

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **N-cyclohexyl-4-methoxybenzenesulfonamide** analogs. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of their biological activities, supported by experimental data and protocols.

Data Presentation: Biological Activity of Benzenesulfonamide Analogs

The following table summarizes the biological activity of various benzenesulfonamide analogs. While a direct SAR study on a systematic series of **N-cyclohexyl-4-methoxybenzenesulfonamide** analogs is not extensively available in the public domain, this table collates data from related structures to infer potential SAR trends. The primary activities observed for this class of compounds are anticancer and enzyme inhibition, particularly against carbonic anhydrase (CA).

Compound ID	Structure	Target/Assay	Activity (IC50/EC50)	Reference
1	N-cyclohexyl-4-methoxybenzene sulfonamide	Not specified	Not specified	[1]
AL106	4-[2-(4,4-dimethyl-2,6-dioxocyclohexyldene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide	Glioblastoma (U87 cells)	58.6 μ M	[2][3]
4h	Thiazol-4-one-benzenesulfonamide with vanillin tail	Breast Cancer (MDA-MB-231)	1.56 μ M	[4]
4h	Thiazol-4-one-benzenesulfonamide with vanillin tail	Breast Cancer (MCF-7)	1.52 μ M	[4]
4e	Thiazol-4-one-benzenesulfonamide derivative	Carbonic Anhydrase IX	10.93 nM (K_i)	[4]
WZ2	N-butyl-2-(benzenesulfonyl)-1-carbothioamide	Prostate Cancer (Du145)	Not specified (Inhibits ALDH1A1)	[5]
7	Indazole analogue of benzenesulfonamide	Influenza A/Weiss/43 (CPE assay)	6.9 μ M	[6]

Compound 8	p-chloro-benzenesulfonamide attached to 2-aminothiazole	DPPH antioxidant assay	90.09% inhibition at 300 µg/mL	[7]
Compound 8	p-chloro-benzenesulfonamide attached to 2-aminothiazole	SOD-mimic antioxidant assay	99.02% inhibition at 300 µg/mL	[7]

Note: The presented compounds are structurally related to the core topic but are not all direct analogs of **N-cyclohexyl-4-methoxybenzenesulfonamide**. The data is aggregated from multiple studies to provide a broader context for the SAR of benzenesulfonamides.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. General Synthesis of N-substituted-4-methoxybenzenesulfonamide Analogs

This protocol is a generalized procedure based on the synthesis of **N-cyclohexyl-4-methoxybenzenesulfonamide**[\[1\]](#).

- Materials: Appropriate amine (e.g., cyclohexylamine), 4-methoxybenzenesulfonyl chloride, sodium carbonate solution (10%), hydrochloric acid (3 M), water, and a suitable solvent for crystallization (e.g., methanol).
- Procedure:
 - Dissolve the desired amine (1.0 equivalent) in water in a round-bottom flask with stirring.
 - Carefully add 4-methoxybenzenesulfonyl chloride (1.0-1.2 equivalents) to the stirred solution at room temperature.
 - Maintain the pH of the reaction mixture at approximately 8 by the dropwise addition of a 10% sodium carbonate solution.

- Continue stirring at room temperature for 6-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, acidify the reaction mixture to pH 3 with 3 M hydrochloric acid to precipitate the product.
- Filter the precipitate, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure N-substituted-4-methoxybenzenesulfonamide analog.
- Characterize the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

2. Cytotoxicity Assay (Trypan Blue Exclusion Method)

This protocol is based on the methodology used for evaluating the cytotoxicity of benzenesulfonamide derivatives against cancer cell lines[2].

- Cell Culture: Culture the desired cancer cell line (e.g., U87 glioblastoma cells) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO_2 .
- Procedure:
 - Seed the cells in 24-well plates at a density of 5×10^4 cells per well and allow them to adhere overnight.
 - Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
 - Treat the cells with varying concentrations of the test compounds (e.g., 10 μM to 100 μM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
 - After the incubation period, detach the cells using trypsin-EDTA.
 - Centrifuge the cell suspension and resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS).

- Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
- Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer under a microscope.
- Calculate the percentage of cell viability and/or growth inhibition relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of growth inhibition against the compound concentration.

3. Carbonic Anhydrase Inhibition Assay

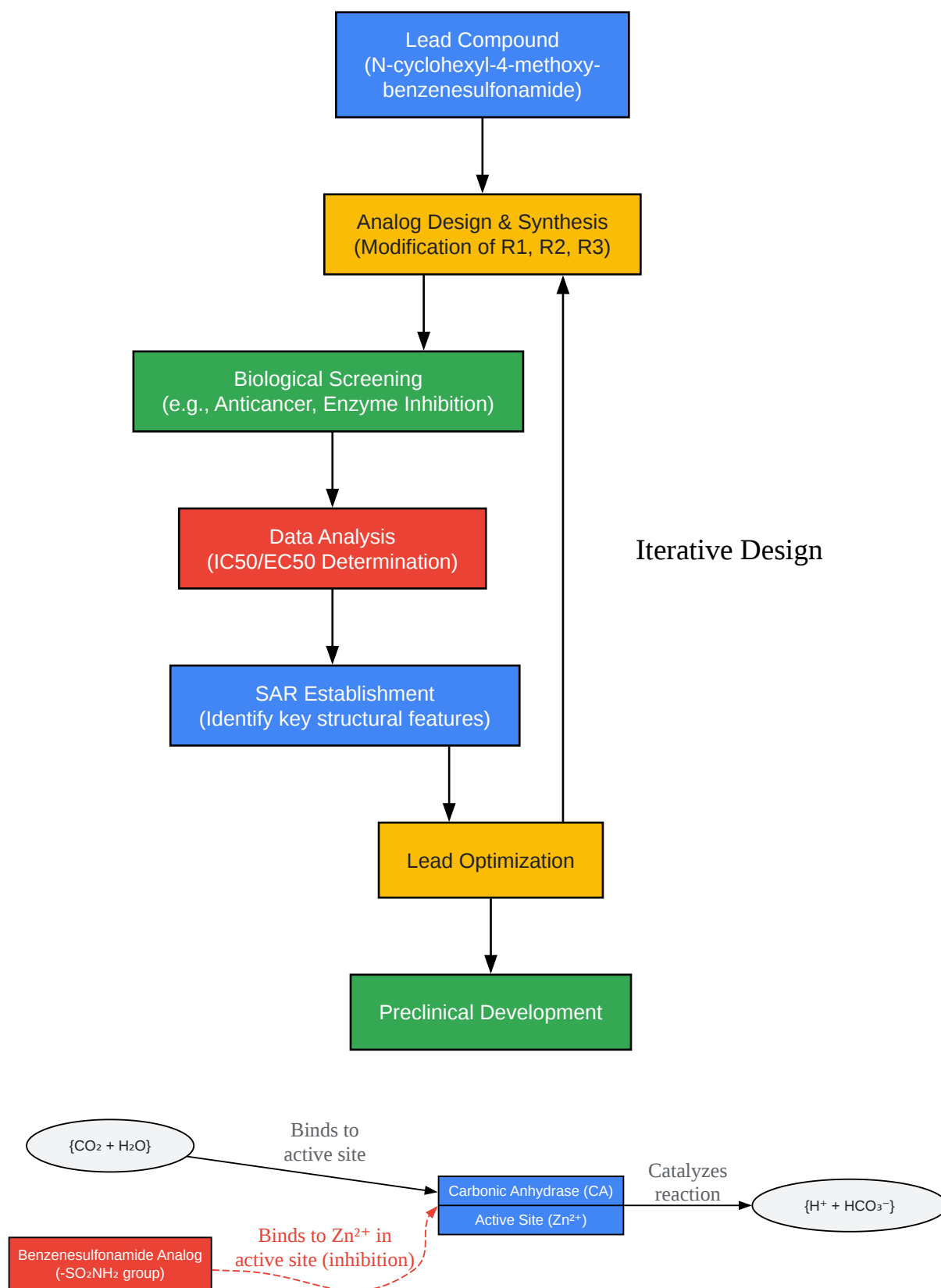
This is a general description of an assay to measure the inhibition of carbonic anhydrase isoforms.

- Principle: The assay measures the inhibition of the CA-catalyzed hydrolysis of a substrate, such as 4-nitrophenylacetate (4-NPA), which results in a colored product that can be measured spectrophotometrically[8].
- Procedure:
 - Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) in a suitable buffer.
 - In a multi-well plate, add the enzyme solution, buffer, and various concentrations of the inhibitor (test compound). Include a control without the inhibitor.
 - Pre-incubate the enzyme with the inhibitor for a defined period at a specific temperature.
 - Initiate the reaction by adding the substrate (4-NPA).
 - Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a plate reader.
 - Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

- The inhibition constant (K_i) can be determined by fitting the data to appropriate enzyme inhibition models.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship studies of **N-cyclohexyl-4-methoxybenzenesulfonamide** analogs.



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